3-methoxy-3-methyl-2-phenylbutanoic acid
Description
Contextualization within Modern Organic Chemistry
In the vast field of modern organic chemistry, 3-methoxy-3-methyl-2-phenylbutanoic acid represents a specific, multi-functionalized small molecule. Its structure combines several key functional groups: a carboxylic acid, an ether (methoxy group), and an aromatic ring (phenyl group). The presence of multiple functional groups and stereocenters makes it a subject of potential interest for synthetic chemists and researchers in medicinal chemistry. The development of synthetic pathways and methodologies to create such target molecules with high yield and specificity is a central goal in synthetic organic chemistry. news-medical.net
Importance of Butanoic Acid Scaffolds in Synthetic Chemistry
The butanoic acid (also known as butyric acid) framework is a fundamental scaffold in numerous biologically active and industrially relevant molecules. youtube.comymdb.ca Research into substituted butanoic acid derivatives has yielded significant discoveries. For instance, a class of substituted biphenyl (B1667301) butanoic acid derivatives has been designed and synthesized as potent inhibitors of neprilysin, a therapeutic target for managing hypertension and heart failure. nih.gov In a different application, 2-ethyl-2-methylbutanoic acid serves as a crucial intermediate in the manufacturing of certain herbicides. google.com Furthermore, in the field of biotechnology, metabolic engineering efforts have utilized synthetic scaffold systems to improve the microbial production of butyrate, highlighting its importance as a biochemical product. nih.gov This established significance of the butanoic acid core provides a strong rationale for investigating novel, unexplored derivatives like this compound.
Overview of Methodological Advances Relevant to this compound Synthesis and Characterization
Any academic or industrial inquiry into a novel compound necessitates robust methods for its synthesis and unequivocal structural confirmation. The toolkit of modern organic chemistry is well-equipped for these tasks.
Synthesis: The synthesis of a molecule like this compound would require a multi-step pathway. Strategies could involve the creation of the carbon skeleton followed by the introduction of the methoxy (B1213986) and phenyl groups. For example, processes like the carbonylation of an appropriate olefin in the presence of an acid catalyst, followed by quenching with water, are established methods for producing substituted carboxylic acids. google.com The specific placement of the substituents would require careful planning of the synthetic route.
Characterization: Once synthesized, the identity and purity of the compound would be confirmed using a suite of advanced spectroscopic techniques. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : As one of the most powerful tools for structural elucidation, NMR would be indispensable. news-medical.netnumberanalytics.com 1H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while 13C NMR details the carbon framework of the molecule. creative-biostructure.commdpi.com Advanced 2D NMR experiments would be used to establish the precise connectivity between atoms and to help determine the relative stereochemistry of the two chiral centers. numberanalytics.com
Mass Spectrometry (MS) : This technique is essential for determining the molecular weight of the compound with high accuracy. creative-biostructure.com Analysis of the fragmentation pattern can further corroborate the proposed structure. numberanalytics.com
Infrared (IR) Spectroscopy : IR spectroscopy would be used to confirm the presence of key functional groups, such as the characteristic absorptions for the carboxylic acid (C=O and O-H bonds) and the ether (C-O bond). creative-biostructure.com
The table below summarizes the application of these analytical methods to the characterization of the target compound.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the exact molecular weight and elemental formula (e.g., C₁₂H₁₆O₃). Provides structural clues through fragmentation patterns. numberanalytics.comcreative-biostructure.com |
| Infrared (IR) Spectroscopy | Identifies functional groups by detecting vibrations of specific bonds, such as the carbonyl (C=O) and hydroxyl (O-H) of the carboxylic acid. creative-biostructure.com |
| ¹H NMR Spectroscopy | Shows the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. creative-biostructure.commdpi.com |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule, indicating the carbon skeleton. mdpi.com |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes detailed connectivity between protons and carbons, crucial for assembling the final structure and assigning stereochemistry. numberanalytics.com |
Scope and Objectives of Academic Inquiry into this compound
Given the apparent lack of existing research, the primary objective of any academic investigation into this compound would be its initial synthesis and purification. Following a successful synthesis, a comprehensive characterization using the methods described above would be paramount to unambiguously confirm its structure and stereochemistry.
Subsequent research could then explore its physicochemical properties. Drawing parallels from structurally related compounds, investigations might probe its potential as a bioactive molecule, for example, by screening it for activity in assays where other phenylbutanoic acid derivatives have shown promise. nih.govhmdb.ca The data gathered would contribute to the broader understanding of structure-activity relationships within this class of compounds and add a new, well-characterized molecule to the global chemical library.
The table below lists known isomers of the target compound found in chemical databases, which could serve as references or starting points for comparative studies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 2-Methoxy-2-methyl-3-phenylbutanoic acid | C₁₂H₁₆O₃ | 208.25 | 175389824 |
| 3-Methoxy-2-methyl-4-phenylbutanoic acid | C₁₂H₁₆O₃ | 208.25 | 53705398 |
Structure
3D Structure
Properties
CAS No. |
1148027-22-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methoxy-3-methyl-2-phenylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-12(2,15-3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) |
InChI Key |
WIJIRZQPVVFTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-methoxy-3-methyl-2-phenylbutanoic acid provides a logical framework for devising potential synthetic pathways. The target structure possesses several key bonds, the disconnection of which suggests plausible starting materials and synthetic strategies.
Primary Disconnections:
(A) C2-C3 Bond: A disconnection between the C2 and C3 carbons suggests an aldol-type condensation or a conjugate addition reaction. This approach would involve a phenylacetate (B1230308) derivative (as the nucleophile) and a carbonyl compound equivalent to acetone (B3395972), which would later be methoxylated.
(B) C(phenyl)-C2 Bond: Cleavage of the bond between the phenyl group and the main butanoic acid chain points towards an α-arylation of a 3-methoxy-3-methylbutanoic acid precursor. This is a common strategy in modern cross-coupling chemistry.
(C) C(carboxyl)-C2 Bond: Disconnecting the carboxylic acid group suggests a final-step carboxylation of a suitable precursor or, more commonly, the synthesis of the entire framework with a functional group that can be readily converted to a carboxylic acid, such as an ester or a nitrile.
These primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Classical Synthetic Routes to Butanoic Acid Derivatives
The synthesis of butanoic acid and its derivatives has historically relied on several robust and well-established methods. While not specific to the target molecule, these classical routes provide the foundational chemistry upon which more complex syntheses are built.
Oxidation: Primary alcohols and aldehydes can be oxidized to furnish carboxylic acids. For instance, a suitably substituted butan-1-ol could be oxidized using strong agents like chromic acid to yield the corresponding butanoic acid derivative. byjus.com
Hydrolysis of Esters and Nitriles: The hydrolysis of esters, such as butyl butanoate, or nitriles under acidic or basic conditions is a fundamental method for accessing carboxylic acids. byjus.com
Malonic Ester Synthesis: This classical method allows for the elongation of alkyl chains and the introduction of a carboxylic acid group. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Grignard Reaction: The reaction of a Grignard reagent with carbon dioxide is a direct method for creating a carboxylic acid with one additional carbon atom. For example, γ-phenylpropylmagnesium bromide can be carbonated to produce γ-phenylbutyric acid. orgsyn.org
Fischer Esterification: This reaction involves the formation of an ester from a carboxylic acid and an alcohol in an acidic medium, a reversible process that is central to many synthetic sequences. youtube.com For example, butanoic acid reacts with ethanol (B145695) to form ethyl butanoate. youtube.com
These classical methods, while powerful, often lack the fine control needed for synthesizing highly functionalized and stereochemically complex molecules like this compound without significant modification.
Chemo- and Regioselective Approaches to the this compound Framework
Constructing the target molecule requires precise control over the introduction of each functional group to avoid unwanted side reactions (chemoselectivity) and to ensure the correct placement of each group (regioselectivity).
Strategies for Introducing the Phenyl Group
Friedel-Crafts Reactions: While a cornerstone of aromatic chemistry, Friedel-Crafts type reactions are generally not suitable for the direct α-arylation of a pre-existing butanoic acid chain due to catalyst inhibition by the carboxyl group and potential rearrangements. masterorganicchemistry.com
Starting from Phenylacetic Acid: A more viable approach begins with a phenyl-containing starting material like phenylacetic acid or its ester. The butanoic acid backbone can then be constructed by chain elongation from the α-position.
Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful method for C-C bond formation. The α-arylation of an enolate derived from a 3-methoxy-3-methylbutanoate ester with an aryl halide (e.g., bromobenzene) would be a direct, albeit challenging, method for installing the phenyl group at the desired C2 position.
The order of operations is crucial. For instance, attempting to introduce an ortho,para-directing group first is necessary if a para-substituted final product is desired from a subsequent electrophilic aromatic substitution. masterorganicchemistry.com
Stereocontrol in the Formation of the Methoxy (B1213986) and Methyl Centers
The target molecule contains two stereocenters at C2 and C3, meaning it can exist as four possible stereoisomers. Controlling the stereochemical outcome of the reactions is a significant challenge.
A plausible strategy involves a diastereoselective approach where one stereocenter is set first, which then directs the stereochemistry of the subsequent transformation.
Proposed Diastereoselective Route:
Aldol (B89426) Condensation: An aldol reaction between phenylacetaldehyde (B1677652) and acetone could form a β-hydroxy ketone.
Stereoselective Reduction: The resulting ketone can be reduced stereoselectively to a diol.
Selective Protection/Methylation: The hydroxyl groups could be selectively protected, followed by methylation of the tertiary alcohol to introduce the methoxy group. The steric bulk of the neighboring phenyl group would influence the trajectory of the incoming electrophile.
Oxidation: Finally, oxidation of the primary alcohol would yield the carboxylic acid.
Achieving high levels of stereocontrol often relies on the use of chiral auxiliaries or catalysts, a topic explored further in the context of enantioselective synthesis. The principles of remote stereocontrol, where a chiral center influences a reaction at a distant site, can also be a guiding concept in designing such syntheses. nih.gov
Carboxylic Acid Functionalization Methods
The carboxylic acid moiety is a versatile functional group. While often the final target, its synthesis typically involves the transformation of a precursor functional group under mild conditions to preserve the integrity of the complex molecule.
Ester Hydrolysis: The most common method involves the synthesis of a corresponding ester (e.g., methyl or ethyl ester), which serves as a protecting group for the carboxylic acid during the synthesis. The final step is the hydrolysis of this ester, usually under basic conditions (saponification) followed by acidic workup.
Oxidation of Alcohols: If the synthesis proceeds via a primary alcohol precursor (e.g., 4-hydroxy-3-methoxy-3-methyl-2-phenylbutane), a final oxidation step using reagents like Jones reagent or a milder two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation would yield the target carboxylic acid.
Decarboxylative Functionalization: Modern synthetic methods have explored the use of carboxylic acids as functional handles themselves. princeton.eduacs.org While often used to remove a carboxyl group, related metallaphotoredox protocols can achieve various transformations, demonstrating the versatility of this functional group in advanced synthetic design. princeton.edunih.govacs.org
| Method | Precursor | Key Reagents | Advantage | Reference |
| Ester Hydrolysis | Ester (e.g., -COOEt) | NaOH, then H₃O⁺ | High yield, common | byjus.com |
| Alcohol Oxidation | Primary Alcohol (-CH₂OH) | CrO₃, H₂SO₄ or DMP | Utilizes alcohol precursors | byjus.com |
| Nitrile Hydrolysis | Nitrile (-CN) | H₃O⁺, heat | Stable precursor | N/A |
This table summarizes common methods for obtaining the carboxylic acid functionality.
Enantioselective Synthesis of Chiral this compound
To synthesize a single enantiomer of the target compound, which is often required for biological applications, an enantioselective strategy must be employed.
Chiral Resolution: A classical approach involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral amine (a resolving agent). The differing solubilities of these salts allow for their separation by crystallization. This method has been successfully applied to the resolution of the related compound, 2-phenylbutyric acid. researchgate.net
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or terpenes, to build the chiral framework of the target molecule.
Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Potential catalytic strategies for the target molecule include:
Enantioselective α-arylation: Using a chiral ligand on a metal catalyst (e.g., Palladium) to control the enantioselective addition of the phenyl group to an ester enolate.
Asymmetric Aldol Reactions: Employing chiral catalysts, such as proline or a chiral oxazaborolidine, to control the stereochemistry of a key C-C bond-forming aldol reaction. researchgate.net
Photobiocatalysis: Harnessing the synergy between enzymes and photoredox catalysts has emerged as a strategy for stereoselective radical reactions, which could theoretically be applied to the alkylation of an aldehyde precursor in a highly enantioselective manner. acs.org
| Strategy | Description | Key Feature | Reference |
| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Post-synthesis separation. | researchgate.net |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct a stereoselective reaction. | Covalent modification. | N/A |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Sub-stoichiometric use of chiral agent. | researchgate.net |
This table outlines primary strategies for achieving an enantiomerically pure product.
Asymmetric Catalysis in α- and β-Substituted Butanoic Acid Synthesis
The synthesis of chiral butanoic acids with substitutions at both the α and β positions is a significant challenge in organic chemistry. Asymmetric catalysis offers elegant solutions, providing access to stereochemically defined products with high enantioselectivity. researchgate.netresearchgate.net These methods can be broadly categorized into organocatalysis and transition metal catalysis.
Organocatalysis: Organocatalytic methods, particularly those employing chiral amines, have proven effective for the α-functionalization of aldehydes and, by extension, carboxylic acids. mdpi.com For instance, enamine catalysis can facilitate the asymmetric α-alkylation of aldehydes, which are precursors to the desired butanoic acid structure. A primary or secondary amine catalyst can react with an α-branched aldehyde to form a chiral enamine intermediate. This intermediate then reacts with an electrophile, with the catalyst controlling the facial selectivity of the attack, thereby establishing a quaternary stereocenter. mdpi.com
Transition Metal Catalysis: Transition metal complexes are widely used for various asymmetric transformations. For the synthesis of structures like this compound, rhodium-catalyzed asymmetric 1,4-addition reactions are particularly relevant. For example, the addition of arylboronic acids to α,β-unsaturated γ-lactams, catalyzed by a chiral rhodium complex, has been used to synthesize bioactive molecules like (R)-Baclofen and (R)-Rolipram, which feature a β-aryl substitution pattern. mdpi.com Similarly, catalytic asymmetric aldol reactions can create functionalized β-hydroxy carbonyl compounds, which are versatile intermediates for further modification into the target acid. nih.gov
The table below summarizes representative catalytic systems applicable to the synthesis of key fragments of the target molecule.
| Catalyst Type | Reaction | Substrate Type | Key Feature | Reference |
| Chiral Guanidine | Michael Addition | Dihalofuranones & Aldehydes | Activates nucleophile via Brønsted acid-base interaction. | nih.gov |
| Chiral Phosphine/Ag(I) | Vinylogous Mannich Reaction | Silyloxyfurans & Ketoimine esters | Creates N-substituted quaternary stereocenters. | nih.gov |
| Chiral Amine-Squaramide | Vinylogous Michael Addition | α,β-Unsaturated γ-butyrolactam & 2-enoylpyridines | Provides high diastereoselectivity and enantioselectivity. | rsc.org |
| Rh/(R,R)-bis(sulfinyl)benzene | 1,4-Addition | Arylboronic acids & γ-crotonates | Synthesizes β-substituted GABA derivatives with high ee. | mdpi.com |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. This strategy is a reliable method for achieving high levels of stereocontrol. youtube.com
One powerful example involves the use of chiral lithium amides as traceless auxiliaries in the direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters. acs.org In this approach, a chiral lithium amide deprotonates the carboxylic acid to form a chiral lithium amide–enediolate aggregate. This complex then reacts with high stereocontrol, and the chiral auxiliary can be recovered after the reaction. acs.org This method is directly applicable to forming the α-phenyl stereocenter of the target compound.
Another well-established class of auxiliaries are the Evans oxazolidinones. An achiral carboxylic acid can be converted into a chiral N-acyloxazolidinone. Deprotonation followed by alkylation proceeds with high diastereoselectivity, as the bulky auxiliary blocks one face of the enolate. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid.
The table below outlines different chiral auxiliary strategies.
| Auxiliary Type | Reaction Type | Substrate | Advantage | Reference |
| Chiral Lithium Amides | Michael Addition | Carboxylic Acids | Auxiliary is traceless and can be recovered. High stereocontrol. | acs.org |
| Proline-based Ligands | Coordination Chemistry | Ruthenium Polypyridyl Complexes | Economical and applicable to large-scale synthesis. | acs.org |
| (S)-(phenylthiomethyl)benzyl | Glycosylation | Glycosyl Donors | Enables stereoselective installation of multiple 1,2-cis-glycosidic linkages. | nih.gov |
Biocatalytic Transformations Towards Stereospecific Isomers
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of specificity, mild reaction conditions, and environmental friendliness. For the synthesis of chiral carboxylic acids, several classes of enzymes are relevant.
Lipases and esterases are commonly used for the kinetic resolution of racemic esters of chiral acids. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as unreacted ester. The two can then be separated.
Furthermore, dehydrogenase enzymes can play a crucial role. For example, the biosynthesis of 3-methylbutanoic acid can proceed from its corresponding aldehyde, 3-methylbutanal, via the action of an aldehyde dehydrogenase. researchgate.net This suggests that a chemoenzymatic route to this compound is plausible, potentially involving the enzymatic reduction of a ketone precursor or oxidation of an aldehyde.
A proposed biocatalytic route could involve:
Synthesis of a Prochiral Ketone: Chemical synthesis of 3-methyl-2-oxo-3-phenylbutanoic acid ester.
Enzymatic Reduction: Use of a ketoreductase (KRED) to stereoselectively reduce the ketone, establishing the β-hydroxy stereocenter.
Methylation and Hydrolysis: Chemical methylation of the hydroxyl group followed by hydrolysis of the ester to yield the final product.
Novel Reagents and Reaction Conditions for Enhanced Synthesis of this compound
While a direct, one-step synthesis of this compound is not prominently documented, its synthesis can be envisioned through the strategic combination of modern reactions. A plausible pathway involves the carbonylation of a suitable olefin precursor. For instance, the synthesis of the structurally related 2-ethyl-2-methylbutanoic acid is achieved with high yield by reacting 3-methyl-2-pentene with carbon monoxide in the presence of a strong acid catalyst, followed by quenching with water. google.com
Applying this logic, a potential precursor for the target molecule would be an alkene such as 3-methoxy-3-methyl-2-phenyl-1-butene. The synthesis of this precursor would be a key step.
A potential synthetic route could be:
Formation of an α-phenyl ester: Start with phenylacetic acid methyl ester.
Asymmetric Alkylation: Use a method like the chiral auxiliary approach or phase-transfer catalysis to introduce a methyl group at the α-position, creating methyl 2-phenylpropanoate (B8470279) with a defined stereocenter.
Grignard Addition: React the ester with a methylmagnesium halide (Grignard reagent). This would lead to the formation of the tertiary alcohol, 2-methyl-3-phenyl-2-butanol.
Methylation: O-methylation of the tertiary alcohol using a reagent like methyl iodide in the presence of a base (e.g., sodium hydride) would yield the methoxy group.
Oxidation: A final oxidation step would be required to convert the alkyl chain into the carboxylic acid. This is a challenging transformation and represents a significant hurdle in this specific proposed pathway.
Novel reagents in this context would include advanced chiral catalysts (e.g., bifunctional thiourea (B124793) catalysts) for the alkylation step or new catalytic systems for the direct carboxylation of tertiary alcohols or ethers. mdpi.com
Efficiency and Atom Economy Considerations in Synthetic Strategies for this compound
Green chemistry principles, particularly atom economy, are vital for evaluating the sustainability of a synthetic route. jocpr.com Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org
Atom Economy (%) = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100
Let's compare two hypothetical routes for a key C-C bond formation step:
Wittig Reaction: Often used to form alkenes, the Wittig reaction has notoriously poor atom economy because it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org
Catalytic Addition: A catalytic hydrogenation or a 1,4-conjugate addition reaction, on the other hand, can be highly atom-economical, often approaching 100%, as all or most of the reactant atoms are incorporated into the product. wikipedia.org Addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org
The following table provides a theoretical comparison of atom economy for different reaction types that could be employed in a synthesis.
| Reaction Type | General Equation | Atom Economy | Comment | Reference |
| Addition Reaction | A + B → C | 100% | Ideal case. All reactant atoms are in the product. | rsc.org |
| Substitution Reaction | A-B + C → A-C + B | < 100% | Generates at least one byproduct (B). | scranton.edu |
| Elimination Reaction | A-B → A + B | 100% (for cleavage) | Often generates waste if a reagent is used to induce elimination. | scranton.edu |
| Wittig Reaction | RCHO + Ph₃P=CR'₂ → RCH=CR'₂ + Ph₃PO | Low | Generates a high molecular weight byproduct (Ph₃PO). | wikipedia.orgrsc.org |
Stereochemical Investigations of 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid
Conformational Analysis and Rotational Isomerism
Conformational analysis of a molecule like 3-methoxy-3-methyl-2-phenylbutanoic acid is crucial for understanding its chemical reactivity and biological activity. This analysis involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or rotamers.
For this compound, the key rotatable bonds would be the C2-C3 bond and the bonds connecting the phenyl and carboxyl groups to the main chain. The relative energies of the various staggered and eclipsed conformations would be assessed to determine the most stable, low-energy conformers. The stability of these conformers is influenced by several factors, including:
Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. In this molecule, the phenyl group, the methoxy (B1213986) group, and the two methyl groups are the primary contributors to steric strain. The interactions between these large groups would significantly influence the preferred rotational isomers.
Torsional Strain: The energy penalty associated with eclipsed conformations.
Gauche Interactions: A type of steric strain between substituents on adjacent carbon atoms in a staggered conformation.
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling these interactions and predicting the most stable conformations. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the energy minima corresponding to stable rotamers.
Table 1: Key Factors Influencing Conformational Stability
| Factor | Description | Relevant Groups in this compound |
| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Phenyl, Methoxy, Methyl |
| Torsional Strain | Resistance to bond twisting in eclipsed conformations. | All single bonds in the carbon backbone. |
| Gauche Interactions | Steric interaction between substituents on adjacent atoms. | Interactions between the phenyl, methoxy, and methyl groups. |
Stereoisomer Elucidation and Absolute Configuration Determination Methodologies
This compound possesses two chiral centers (at C2 and C3), which means it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between the (2R, 3R) and (2R, 3S) isomers (and other non-enantiomeric pairs) is diastereomeric.
The elucidation of these stereoisomers and the determination of their absolute configuration are fundamental aspects of its stereochemical investigation. Several advanced analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the relative stereochemistry of the molecule by probing the spatial proximity of different protons.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a single crystal of the compound, often as a salt with a chiral resolving agent of known absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise three-dimensional mapping of the atoms.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (like DFT) for a specific enantiomer, the absolute configuration can be unambiguously determined without the need for crystallization. nih.govschrodinger.comresearchgate.net This technique is particularly valuable for molecules that are difficult to crystallize. researchgate.net For carboxylic acids, derivatization to the corresponding methyl esters can sometimes be necessary to eliminate the effects of intermolecular hydrogen bonding in solution, which can complicate spectral interpretation. nih.gov
Diastereoselective and Enantioselective Transformations Involving this compound
The synthesis of specific stereoisomers of this compound would rely on stereoselective chemical transformations.
Diastereoselective Synthesis: This approach aims to selectively produce one diastereomer over others. This is often achieved by using a chiral auxiliary or a substrate-controlled reaction where the existing stereocenter(s) in the starting material direct the formation of a new stereocenter.
Enantioselective Synthesis: This involves the preferential formation of one enantiomer over its mirror image. This can be accomplished using chiral catalysts, reagents, or solvents that create a chiral environment for the reaction.
While specific transformations for this compound are not documented, general strategies for the stereoselective synthesis of related 2-phenylbutanoic acid derivatives could be adapted.
Chiral Resolution Techniques for Racemic this compound
When a racemic mixture (a 50:50 mixture of enantiomers) of this compound is synthesized, it is often necessary to separate the enantiomers. This process is known as chiral resolution. libretexts.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation. libretexts.orglibretexts.org
Formation of Diastereomeric Salts: A common and effective method for resolving racemic carboxylic acids is to react the mixture with an enantiomerically pure chiral base (a resolving agent). libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid. Commonly used chiral bases include brucine, strychnine, and synthetic amines like 1-phenylethanamine. libretexts.org
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. tcichemicals.com The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. For carboxylic acids, various CSPs based on cyclodextrins or other chiral selectors are available. sigmaaldrich.com
Enzymatic Resolution: This method takes advantage of the high stereoselectivity of enzymes. An enzyme can be chosen that selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Scalable for large quantities. | Success is dependent on finding a suitable resolving agent and crystallization conditions. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |
| Enzymatic Resolution | Stereoselective enzymatic reaction with one enantiomer. | High enantioselectivity, mild reaction conditions. | Limited by enzyme availability and substrate specificity. |
Chemical Reactivity and Mechanistic Studies of 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity in 3-methoxy-3-methyl-2-phenylbutanoic acid, readily undergoing a variety of transformations typical of this functional group.
Esterification and Amidation Reactions
The carboxylic acid can be converted to its corresponding esters and amides through several established methods. Esterification is commonly achieved by reaction with an alcohol in the presence of an acid catalyst or by using a more reactive methylating agent like diazomethane. Amidation typically involves activation of the carboxylic acid, for instance, by conversion to an acid chloride, followed by reaction with an amine.
Esterification: A common method for the esterification of carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another highly efficient method for preparing methyl esters is the use of diazomethane. This reaction is rapid and proceeds under mild conditions.
Amidation: The formation of amides from carboxylic acids generally requires the use of coupling agents to activate the carboxyl group and facilitate nucleophilic attack by an amine. This is because a direct reaction between a carboxylic acid and an amine is often slow due to the formation of a stable ammonium (B1175870) carboxylate salt.
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents and Conditions | Product | Notes |
| Esterification (Methyl Ester) | Diazomethane (CH₂N₂) in diethyl ether | Methyl 3-methoxy-3-methyl-2-phenylbutanoate | Reaction is typically fast and clean. |
| Amidation (Benzylamide) | 1. Thionyl chloride (SOCl₂) 2. Benzylamine | N-benzyl-3-methoxy-3-methyl-2-phenylbutanamide | The carboxylic acid is first converted to the more reactive acid chloride. |
| Amidation (Peptide Coupling) | Amine, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF) | Corresponding Amide | A wide variety of amines and coupling agents can be employed. |
Note: The conditions presented are representative and based on general organic chemistry principles, as specific literature data for this compound is limited.
Reduction and Decarboxylation Pathways
The carboxylic acid moiety can also undergo reduction to a primary alcohol or be removed entirely through decarboxylation.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via a metal-alkoxide intermediate which is then protonated during workup.
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of an α-phenyl group can facilitate this reaction under certain conditions, although it is not always a straightforward transformation. More specialized methods, such as radical-mediated decarboxylation, may be required for efficient conversion.
Table 2: Representative Conditions for Reduction and Decarboxylation
| Transformation | Reagents and Conditions | Product | Notes |
| Reduction | 1. Lithium aluminum hydride (LiAlH₄) in THF 2. Aqueous workup | 3-Methoxy-3-methyl-2-phenylbutan-1-ol | LiAlH₄ is a powerful and unselective reducing agent. |
| Decarboxylation | Heating with a catalyst (e.g., copper, quinoline) | 2-Methoxy-2-methyl-1-phenylpropane | Conditions can be harsh and yields may vary. |
Note: The conditions presented are representative and based on general organic chemistry principles, as specific literature data for this compound is limited.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group, an ether linkage, exhibits its own characteristic reactivity, primarily involving cleavage of the methyl-oxygen bond.
Demethylation and Ether Cleavage Reactions
The cleavage of the methyl ether to reveal the corresponding alcohol is a common transformation. Strong acids, particularly Lewis acids like boron tribromide (BBr₃), are highly effective for this purpose. The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide ion on the methyl group.
The mechanism of BBr₃-mediated demethylation involves the coordination of the Lewis acidic boron to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. This process is often carried out at low temperatures to control the reactivity of BBr₃.
Functional Group Interconversions of the Methoxy Group
Beyond complete removal (demethylation), the methoxy group itself is generally stable and not readily converted into other functional groups under mild conditions. Any significant transformation would likely proceed through an initial ether cleavage to the alcohol, which could then be further functionalized.
Reactivity of the Tertiary Alkyl and Phenyl Moieties
The presence of a tertiary carbon atom adjacent to the methoxy group can influence the mechanism of reactions involving the ether, favoring pathways that involve the formation of a stable tertiary carbocation.
Table 3: Predicted Reactivity for Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Mixture of ortho- and para-bromo derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Mixture of ortho- and para-acylated derivatives |
Note: The predicted products are based on the principles of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
No specific studies detailing the electrophilic aromatic substitution patterns of this compound have been identified. However, the reactivity of the phenyl group can be inferred from general principles of electrophilic aromatic substitution. masterorganicchemistry.commsu.edu The substituents on the benzene (B151609) ring govern the position of incoming electrophiles. In this molecule, the alkyl side chain (-CH(C(CH₃)(OCH₃))COOH) is an ortho-, para-director and an activating group. Activating groups increase the rate of electrophilic substitution compared to benzene itself. msu.edu Therefore, electrophiles would be expected to add primarily at the ortho and para positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions with this compound, and the precise ratio of ortho to para products, would need to be determined experimentally.
Radical Reactions and Oxidative Transformations
Specific research on radical reactions involving this compound is not available. In general, the benzylic C-H bond (the hydrogen on the carbon attached to the phenyl group) would be susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.
As previously mentioned, the oxidative transformation of a related isomer, MMPB, is well-documented in the context of microcystin (B8822318) analysis. nih.govresearchgate.netrsc.orgresearchgate.net This oxidation typically involves strong oxidizing agents like permanganate (B83412) and periodate, leading to the cleavage of the molecule. It is plausible that this compound would also undergo oxidative cleavage under similar vigorous conditions.
Reaction Mechanisms and Kinetic Studies Relevant to this compound Derivatization
Investigating Reaction Pathways and Intermediates
There is a lack of published studies investigating the reaction pathways and intermediates specifically for the derivatization of this compound. To understand these aspects, dedicated mechanistic studies would be required, which could involve techniques like isotopic labeling, spectroscopic analysis of reaction mixtures to identify transient species, and computational modeling.
Solvent Effects and Catalytic Influence on Reaction Rates
No kinetic studies detailing the influence of solvents or catalysts on the reaction rates of this compound derivatization have been found. General principles indicate that solvent polarity can significantly influence reaction rates, especially for reactions involving charged intermediates. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Catalysts, such as acids or bases, would likely play a crucial role in many of its reactions, for example, in the esterification of the carboxylic acid group.
Derivatization for Enhanced Synthetic Utility or Analytical Characterization
While the synthesis of derivatives of related compounds like 3'-methoxy flavonol has been reported for specific applications, fip.org there is no specific information on the derivatization of this compound for enhancing its synthetic utility or for analytical characterization.
Common derivatization strategies for a molecule with a carboxylic acid and a methoxy group could include:
Esterification: The carboxylic acid can be converted to an ester. This is a common reaction for protecting the carboxylic acid group or for modifying the compound's physical properties. learncbse.in
Amide formation: Reaction of the carboxylic acid with an amine would yield an amide.
Reduction: The carboxylic acid could be reduced to a primary alcohol.
Ether cleavage: The methoxy group could potentially be cleaved to a hydroxyl group using strong acids like HBr or BBr₃.
These potential derivatizations are based on the known reactivity of the functional groups present in the molecule. However, without specific experimental data, the optimal conditions and the viability of these reactions for this compound remain speculative.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-methoxy-3-methyl-2-phenylbutanoic acid (C₁₂H₁₆O₃), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like carboxylic acids. In negative ion mode ESI-HRMS, the molecule is expected to be observed as the deprotonated species [M-H]⁻. In positive ion mode, it may be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Tandem mass spectrometry (MS/MS) experiments on the precursor ion provide valuable structural information through characteristic fragmentation patterns. While specific fragmentation data for this compound is not widely published, likely fragmentation pathways can be predicted based on its structure. Common fragmentation of similar phenylbutyric acid derivatives often involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds in the butanoic acid chain. researchgate.netnih.gov The presence of the methoxy (B1213986) group and the phenyl ring will also lead to specific fragment ions. For instance, a prominent fragment would likely correspond to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. researchgate.net
Table 1: Predicted HRMS Data for this compound (C₁₂H₁₆O₃)
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 209.1172 |
| [M+Na]⁺ | 231.0992 |
| [M-H]⁻ | 207.1027 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete assignment of all proton and carbon signals.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy group protons, the methyl protons, and the protons on the chiral centers. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm), though it may not be observed in protic solvents due to exchange. wikipedia.orglibretexts.org
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the aromatic carbons, the carbon bearing the methoxy group, and the aliphatic carbons. princeton.edu
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for assembling the molecular structure by identifying correlations between different nuclei. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the proton at C2 and the proton at C3, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals based on the known proton assignments. For example, the proton signal for the methoxy group will correlate with the methoxy carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include:
The methoxy protons to the carbon at C3.
The methyl protons on the gem-dimethyl group to the carbon at C3.
The proton at C2 to the carbonyl carbon (C1) and to the carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.net For instance, NOE correlations could be observed between the phenyl protons and the proton at C2, or between the methoxy protons and the proton at C2, depending on the preferred conformation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
| 1 (COOH) | 10-13 (broad) | 170-185 | - |
| 2 (CH-Ph) | 3.5-4.0 | 50-60 | C1 (COOH), C3, Phenyl C(ipso), Phenyl C(ortho) |
| 3 (C(OCH₃)(CH₃)₂) | - | 75-85 | - |
| 4 (gem-CH₃) | 1.0-1.5 (two singlets) | 20-30 (two signals) | C2, C3 |
| OCH₃ | 3.2-3.6 | 50-55 | C3 |
| Phenyl | 7.2-7.4 | 125-135 | C2 |
Solid-State NMR Applications
Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For carboxylic acids like this compound, ssNMR can be used to study hydrogen bonding interactions, which often lead to the formation of dimers. acs.orgrsc.org By analyzing the ¹³C and ¹⁷O NMR spectra, it is possible to probe the symmetry and dynamics of the hydrogen bonds within the crystal lattice. acs.org Furthermore, ssNMR can distinguish between different polymorphic forms of a compound, which may have different crystal packing and intermolecular interactions. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. researchgate.net
For this compound, the IR spectrum is expected to show several characteristic absorption bands: wikipedia.orgprinceton.edu
A very broad O-H stretching band from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. libretexts.org
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1680 and 1725 cm⁻¹. wikipedia.orgnih.gov
C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
C-O stretching bands for the carboxylic acid and the methoxy ether group in the 1000-1300 cm⁻¹ region. acs.org
Bands corresponding to the phenyl group (C=C stretching) around 1450-1600 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data by providing strong signals for the C-C backbone and the symmetric vibrations of the phenyl ring.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid (dimer) | O-H stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1680-1725 (strong) |
| Phenyl Ring | C=C stretch | 1450-1600 (multiple bands) |
| Carboxylic Acid | C-O stretch | 1200-1300 |
| Methoxy Ether | C-O stretch | 1050-1150 |
| Alkyl C-H | C-H stretch | 2850-3000 |
| Aromatic C-H | C-H stretch | 3000-3100 |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. By growing a suitable single crystal of this compound, it would be possible to determine precise bond lengths, bond angles, and torsion angles.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Since this compound is a chiral molecule, determining its absolute configuration (R or S) is crucial. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. researchgate.netmdpi.com
These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. In this compound, the phenyl ring and the carbonyl group of the carboxylic acid act as chromophores. nih.gov
The absolute configuration can be assigned by comparing the experimentally measured ECD or ORD spectrum with the spectrum predicted by quantum chemical calculations for each enantiomer. oup.comacs.org A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration.
Computational and Theoretical Chemistry of 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are foundational to computational chemistry, providing a means to solve the Schrödinger equation (or its approximations) for a given molecule. These calculations yield detailed information about electron distribution (electronic structure) and the most stable three-dimensional arrangement of atoms (molecular geometry).
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. For 3-methoxy-3-methyl-2-phenylbutanoic acid, which has several rotatable bonds, DFT would be ideal for exploring its conformational landscape.
A systematic conformational search followed by geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) would identify various stable conformers. The relative energies of these conformers would reveal their thermodynamic populations at a given temperature. The results would highlight the most likely shapes the molecule adopts, governed by steric hindrance and intramolecular interactions like hydrogen bonding involving the carboxylic acid group.
Illustrative Data Table: Hypothetical DFT Conformational Analysis This table illustrates the type of data that would be generated from a DFT study. The values are not based on actual research.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-Bond (Carboxyl H to Methoxy (B1213986) O) |
| Conf-01 | 0.00 | C(O)-C-C-C: 178.5 | Yes (1.98 Å) |
| Conf-02 | 1.25 | C(O)-C-C-C: 65.2 | No |
| Conf-03 | 2.10 | C(O)-C-C-C: -70.1 | No |
Ab Initio Calculations for High-Accuracy Property Prediction
Ab initio (Latin for "from the beginning") methods are QM calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer higher accuracy for properties like electron affinities, ionization potentials, and dipole moments.
For this compound, high-level ab initio calculations could be used to benchmark the results from DFT. They would provide highly reliable values for its fundamental electronic properties, serving as a "gold standard" for theoretical predictions if experimental data were unavailable.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: By calculating the magnetic shielding tensors of the ¹H and ¹³C nuclei (using methods like GIAO), one can predict NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific peaks to specific atoms in the molecule.
IR Spectroscopy: QM calculations can determine the vibrational frequencies and their corresponding intensities. This generates a theoretical infrared (IR) spectrum. Comparing the predicted spectrum to an experimental one helps in assigning vibrational modes, such as the characteristic C=O stretch of the carboxylic acid and the C-O-C stretch of the ether group.
Illustrative Data Table: Hypothetical Predicted vs. Experimental Vibrational Frequencies This table illustrates how predicted spectroscopic data would be compared to experimental results. The values are hypothetical.
| Vibrational Mode | Predicted Frequency (cm⁻¹, DFT B3LYP/6-31G(d)) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3550 | 3545 | Carboxylic acid O-H stretch |
| ν(C=O) | 1735 | 1730 | Carboxylic acid C=O stretch |
| ν(C-O-C) | 1150 | 1145 | Methoxy C-O-C asymmetric stretch |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity.
HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring or the oxygen atoms.
LUMO: Represents the ability to accept an electron. The LUMO would likely be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. From these energies, chemical reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity profile.
Computational Studies on Reaction Pathways and Transition States
Should this compound be involved in a chemical reaction, such as esterification of its carboxyl group or electrophilic substitution on its phenyl ring, computational methods could be used to map out the entire reaction pathway.
This involves locating the transition state (TS) structure—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This information is vital for understanding reaction kinetics and mechanism, predicting whether a reaction is feasible under certain conditions, and explaining why certain products are formed over others.
Applications and Utility of 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid in Organic Synthesis and Materials Science
3-Methoxy-3-methyl-2-phenylbutanoic Acid as a Chiral Building Block in Complex Molecule Synthesis
While there is no direct research on the use of This compound as a chiral building block, the broader class of chiral phenylbutanoic acids is well-established in asymmetric synthesis. For instance, derivatives of 2-phenylbutanoic acid are employed to introduce chirality in the synthesis of more complex molecules. The presence of two stereocenters in This compound makes it a potentially valuable chiral synthon. The stereochemical configuration of this molecule could be used to direct the formation of specific stereoisomers in a target molecule, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds.
Integration into Polymeric Structures and Material Development
There is no available data on the integration of This compound into polymeric structures. However, the incorporation of functionalized carboxylic acids into polymers is a common strategy to modify material properties. For example, the introduction of acids can influence the hydrophilicity, thermal stability, and mechanical properties of polymers. mdpi.com Natural acids like succinic acid have been used as additives in biodegradable polymers such as polylactide (PLA) and polyhydroxyalkanoate (PHA) to alter their degradation rates and mechanical characteristics. researchgate.net It is conceivable that This compound , with its phenyl and methoxy (B1213986) groups, could be explored as a monomer or additive to impart specific functionalities to novel polymeric materials.
Role as a Synthetic Intermediate for Other Chemical Entities
The role of This compound as a synthetic intermediate is not documented. However, its structure suggests it could be a precursor to various other chemical entities. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of some pharmaceutical compounds. researchgate.net Similarly, This compound could potentially be transformed into a variety of derivatives with applications in medicinal chemistry and materials science. The synthesis of related compounds, such as 2-methyl-3-methoxy benzoic acids, involves multi-step processes that highlight the potential for diverse chemical transformations. google.com
Use in Analytical Reference Standards or Method Development
Currently, This compound is not listed as a commercially available analytical reference standard. The development of such a standard would be contingent on its relevance as an impurity, metabolite, or degradation product of a commercial substance. Related compounds like 3-methyl-2-phenylbutyric acid are available for use in pharmaceutical testing and chromatographic analysis. biosynth.com Standard reference materials for butanoic acid and its derivatives are available from various suppliers for calibration and quality control purposes. crmlabstandard.comnist.govcrmlabstandard.com Should a need arise, the synthesis and purification of This compound would be the first step toward establishing it as a reference standard.
The table below provides information on related compounds that are used as analytical standards.
| Compound Name | CAS Number | Molecular Formula | Application |
| Butyric Acid | 107-92-6 | C₄H₈O₂ | Analytical Standard |
| 3-Methyl-2-phenylbutyric acid | 3508-94-9 | C₁₁H₁₄O₂ | Pharmaceutical Testing |
| 3-Methoxy-2-methylpropanoic acid | 10500-24-0 | C₅H₁₀O₃ | Research Chemical |
Precursor in Non-Biological Catalysis or Reagent Design
There is no information available on the use of This compound as a precursor in non-biological catalysis or reagent design. However, carboxylic acids and their derivatives can act as ligands for metal catalysts, influencing their solubility, stability, and catalytic activity. For instance, the oxidation of 4-oxo-4-phenyl butanoic acid has been studied using a tripropylammonium (B8586437) fluorochromate catalyst, demonstrating the role of such molecules in catalytic reactions. orientjchem.org The specific steric and electronic properties of This compound could make it a candidate for the design of novel ligands or organocatalysts, though this remains a hypothetical application at present.
Future Research Directions and Emerging Avenues for 3 Methoxy 3 Methyl 2 Phenylbutanoic Acid
Development of Green Chemistry Approaches for its Synthesis
The future synthesis of 3-methoxy-3-methyl-2-phenylbutanoic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic methods for structurally similar compounds often rely on traditional approaches that may involve hazardous reagents and generate significant waste. nih.gov Future research is anticipated to focus on developing more sustainable and atom-economical synthetic routes.
Key areas of investigation in green synthesis could include:
Catalytic Methods: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of this compound, research into catalytic systems that can facilitate its formation under milder conditions with high selectivity will be crucial. This could involve exploring metal-based catalysts, such as those utilizing zirconium or titanium, which have shown promise in the esterification of benzoic acids. mdpi.com Additionally, the use of solid acid catalysts, like sulfonic acid functionalized reduced graphene oxide, could offer a recyclable and environmentally friendly alternative to traditional acid catalysts for the synthesis of carboxylic acids. biosynth.com
Solvent-Free or Green Solvent Reactions: A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Future synthetic strategies could explore solvent-free reaction conditions, such as grinding techniques, which have been successfully applied to the synthesis of other carboxylic acids like benzilic acid. nih.gov Alternatively, the use of greener solvents like water or bio-derived solvents could be investigated.
Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore the synthesis of this compound or its precursors from renewable feedstocks. This aligns with the broader push towards a bio-based economy and sustainable chemical production. researchgate.net
A comparative table of potential green synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages | Research Focus |
| Catalytic Synthesis | Increased efficiency, selectivity, and reusability of catalysts; milder reaction conditions. | Development of novel solid acid catalysts, organocatalysts, and transition metal catalysts. mdpi.combiosynth.com |
| Solvent-Free Reactions | Reduced solvent waste, lower energy consumption, and simplified purification processes. | Mechanochemical methods (e.g., grinding), microwave-assisted synthesis. nih.gov |
| Use of Green Solvents | Reduced environmental impact and improved safety profiles. | Reactions in water, supercritical fluids (e.g., CO2), or biodegradable solvents. |
| Renewable Feedstocks | Reduced reliance on fossil fuels and enhanced sustainability. | Biocatalytic routes, fermentation processes, and conversion of biomass-derived platform chemicals. researchgate.net |
Exploration of Alternative Derivatization Strategies
Derivatization plays a critical role in the analysis of carboxylic acids, often enhancing their volatility, improving chromatographic separation, and increasing detection sensitivity, particularly for mass spectrometry. nih.govosti.gov For a chiral compound like this compound, derivatization is also key to achieving enantiomeric separation.
Future research in this area is expected to move beyond traditional methods to explore more efficient and versatile derivatization reagents and techniques. Key directions include:
Chiral Derivatizing Agents (CDAs) for Enantiomeric Resolution: The development of novel CDAs is crucial for the accurate quantification of each enantiomer of this compound. Research is likely to focus on reagents that react rapidly and quantitatively under mild conditions to form diastereomers that are easily separable by standard chromatographic techniques. nih.govwikipedia.org The use of CDAs like (S)-anabasine has shown promise for enhancing detectability and enantiomeric separation in LC/ESI-MS/MS analysis of other chiral carboxylic acids. nih.gov
Derivatization for Enhanced Mass Spectrometric Detection: To improve ionization efficiency and achieve lower detection limits in mass spectrometry, new derivatization strategies are being explored. nih.gov This includes the use of reagents that introduce a permanently charged group or a readily ionizable moiety into the analyte molecule.
On-line Derivatization Techniques: Integrating derivatization directly with the analytical instrument can streamline sample preparation and reduce analysis time. Future research may focus on developing automated, on-line derivatization methods for this compound.
The following table summarizes potential alternative derivatization strategies:
| Derivatization Strategy | Purpose | Potential Reagents/Techniques |
| Chiral Derivatization | Enantiomeric separation and quantification. | Novel chiral amines, alcohols, or other functionalized chiral molecules. nih.govwikipedia.org |
| Enhanced MS Detection | Increased sensitivity and improved ionization efficiency. | Reagents with pre-charged moieties or groups that enhance protonation/deprotonation. nih.gov |
| Improved Chromatographic Behavior | Increased volatility for GC analysis, improved peak shape in LC. | Silylation, acylation, or alkylation with novel reagents. |
| Automated/On-line Derivatization | High-throughput analysis and reduced sample handling. | Flow-based systems, microfluidic devices. |
Advanced Analytical Methodologies for Trace Detection or Isomeric Differentiation
The ability to detect and quantify trace levels of this compound, as well as to differentiate between its stereoisomers, is essential for many potential applications, including environmental monitoring and metabolic studies. Future research will likely leverage cutting-edge analytical technologies to achieve these goals.
Promising analytical methodologies include:
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for the enantioselective analysis of chiral compounds. osti.govnih.gov Future developments could involve the use of novel chiral stationary phases (CSPs) that offer improved resolution and efficiency for the separation of the diastereomeric derivatives of this compound. The coupling of two-dimensional LC with MS/MS can further enhance separation and identification capabilities. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap FTMS can provide highly accurate mass measurements, which is invaluable for the unambiguous identification of trace-level compounds in complex matrices. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation that can be particularly useful for distinguishing between isomers. Chiral discrimination by IMS-MS is an emerging area with significant potential. nih.gov
Spectroscopic Techniques for Chiral Recognition: Methods like Circular Dichroism (CD) spectroscopy can be used to study the chiral properties of the molecule and its interactions with other chiral species, which could be valuable for developing chiral sensors. mdpi.com
A summary of advanced analytical methodologies is provided in the table below:
| Analytical Technique | Application | Potential Advantages |
| Chiral LC-MS/MS | Enantioselective quantification in complex samples. | High sensitivity, selectivity, and specificity for each enantiomer. osti.govnih.gov |
| GC-HRMS (e.g., Orbitrap) | Trace-level detection and structural confirmation. | Ultra-high mass resolution and accuracy for confident identification. nih.gov |
| IMS-MS | Isomeric separation and structural characterization. | Differentiation of isomers based on their gas-phase mobility. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Chiral recognition and determination of absolute configuration. | Sensitive to changes in molecular chirality and conformation. mdpi.com |
Computational Design of Novel Derivatives with Tunable Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the in silico design of new molecules with specific, tunable properties. nih.gov For this compound, computational approaches can guide the synthesis of novel derivatives with enhanced performance for specific applications.
Future computational research directions may include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activities. nih.govresearchgate.netresearchgate.netnih.govdrugdesign.org This would allow for the virtual screening of large libraries of potential derivatives to identify candidates with desired properties before undertaking their synthesis.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound and its derivatives. nih.govresearchgate.net This information is crucial for understanding its chemical behavior and for designing molecules with specific electronic or optical properties.
Molecular Docking and Dynamics Simulations: If the compound or its derivatives are explored for biological applications, molecular docking and dynamics simulations can be used to predict their binding affinity and interaction with biological targets. researchgate.net
The table below outlines potential computational design approaches:
| Computational Method | Objective | Predicted Properties |
| QSAR | Predict activity based on structure. | Biological activity, toxicity, physicochemical properties. nih.govresearchgate.netresearchgate.netnih.govdrugdesign.org |
| DFT | Understand electronic structure and reactivity. | Optimized geometry, vibrational frequencies, electronic spectra, reaction mechanisms. nih.govresearchgate.net |
| Molecular Docking | Predict binding to a target molecule. | Binding affinity, binding mode, interaction energies. researchgate.net |
| Molecular Dynamics | Simulate molecular motion over time. | Conformational changes, stability of complexes, diffusion properties. |
Potential for Applications in Niche Chemical Fields
The unique combination of a phenyl group, a chiral center, and a carboxylic acid moiety suggests that this compound and its derivatives could find applications in specialized areas of chemistry.
Emerging avenues for application include:
Specialized Polymers: Phenyl-containing monomers can be incorporated into polymers to enhance their thermal stability, mechanical properties, and refractive index. rsc.orgmdpi.com The chiral nature of this compound could be exploited to create polymers with specific chiroptical properties. Long-chain aliphatic polymers derived from fatty acids are also an area of interest for creating materials with properties bridging those of polyolefins and traditional polycondensates. acs.org
Optoelectronics: Organic molecules with phenyl groups are often investigated for their potential in optoelectronic devices due to their electronic and photophysical properties. dntb.gov.uaacs.orgacs.org Derivatives of this compound could be designed to act as components in organic light-emitting diodes (OLEDs), sensors, or molecular switches. The incorporation of such molecules into polymer matrices, such as polyphenylmethylsiloxanes, is a strategy to develop new materials for optoelectronic applications. researchgate.netresearchgate.net
The following table highlights potential niche applications:
| Application Field | Potential Role of the Compound/Derivatives | Desired Properties |
| Specialized Polymers | Chiral monomer for synthesizing polymers with unique optical or mechanical properties. | Thermal stability, high refractive index, chiroptical activity. rsc.orgmdpi.com |
| Optoelectronics | Building block for organic molecules with tailored photophysical properties. | Luminescence, photochromism, nonlinear optical activity. dntb.gov.uaacs.orgacs.org |
| Chiral Catalysis | Precursor for the synthesis of chiral ligands for asymmetric catalysis. | High enantioselectivity and catalytic activity. |
| Advanced Materials | Component of liquid crystals or functional gels. | Self-assembly properties, responsiveness to external stimuli. |
Q & A
Q. How can isotopic labeling (e.g., ¹³C) clarify metabolic pathways in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
